(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2-chlorophenylboronic acid with 3-methyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or water at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid moiety, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, especially in the presence of suitable catalysts like palladium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in facilitating efficient chemical reactions makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- 2-Chlorophenylboronic acid
- 3-Methyl-1H-pyrazole
- Phenylboronic acid
Comparison: Compared to similar compounds, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid offers unique advantages in terms of reactivity and stability. Its specific structure allows for efficient participation in Suzuki-Miyaura coupling reactions, making it more versatile in organic synthesis .
Properties
Molecular Formula |
C10H10BClN2O2 |
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Molecular Weight |
236.46 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6,15-16H,1H3 |
InChI Key |
DLZFQXCGKBTVIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=CC=C2Cl)(O)O |
Origin of Product |
United States |
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